8-Bromo-2-methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
CAS No.:
Cat. No.: VC13686205
Molecular Formula: C8H5BrF3N3
Molecular Weight: 280.04 g/mol
* For research use only. Not for human or veterinary use.
![8-Bromo-2-methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine -](/images/structure/VC13686205.png)
Specification
Molecular Formula | C8H5BrF3N3 |
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Molecular Weight | 280.04 g/mol |
IUPAC Name | 8-bromo-2-methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
Standard InChI | InChI=1S/C8H5BrF3N3/c1-4-13-7-5(9)2-3-6(8(10,11)12)15(7)14-4/h2-3H,1H3 |
Standard InChI Key | UZPJOODGDPECPQ-UHFFFAOYSA-N |
SMILES | CC1=NN2C(=CC=C(C2=N1)Br)C(F)(F)F |
Canonical SMILES | CC1=NN2C(=CC=C(C2=N1)Br)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound features a triazolo[1,5-a]pyridine core, where a triazole ring (positions 1, 2, 4) is fused to a pyridine ring (positions 1,5-a). Key substituents include:
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Bromo at position 8: Enhances electrophilic reactivity and participates in cross-coupling reactions .
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Methyl at position 2: Contributes to steric bulk and modulates electronic properties .
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Trifluoromethyl at position 5: Introduces strong electron-withdrawing effects and metabolic stability .
The IUPAC name, 8-bromo-2-methyl-5-(trifluoromethyl)-[1,2,] triazolo[1,5-a]pyridine, reflects this substitution pattern. Its SMILES notation, , and InChIKey, , are critical for database identification .
Comparative Analysis of Analogues
Table 1: Structural comparison with analogues .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves cyclization and functionalization steps:
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Cyclization of β-Diketones: As demonstrated by Khomenko et al., β-diketones condense with aminopyridines to form the triazolo-pyridine core . For the target compound, 5-trifluoromethyl-2-aminopyridine may serve as a precursor.
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Bromination: Electrophilic bromination using (N-bromosuccinimide) introduces the bromo group at position 8 .
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Methylation: A Friedel-Crafts alkylation or palladium-catalyzed coupling installs the methyl group at position 2 .
Optimization Challenges
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Regioselectivity: Competing reactions may yield positional isomers (e.g., bromination at C6 instead of C8) .
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Trifluoromethyl Incorporation: Direct trifluoromethylation requires harsh conditions, but newer methods use catalysis under oxygen atmospheres .
Physical and Chemical Properties
Spectroscopic Data
Thermodynamic Properties
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Solubility: Low aqueous solubility due to hydrophobic CF₃ and aromatic rings; soluble in DMSO and DMF .
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Stability: Stable under inert atmospheres but susceptible to photodecomposition if exposed to UV light .
Applications in Research
Pharmaceutical Intermediate
The compound’s trifluoromethyl group enhances bioavailability and resistance to metabolic degradation, making it valuable in drug discovery:
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Kinase Inhibitors: Patents disclose its use in inhibitors targeting JAK2 and BTK kinases for cancer therapy .
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Antimicrobial Agents: Analogues show activity against S. aureus (MIC = 2 µg/mL) .
Materials Science
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